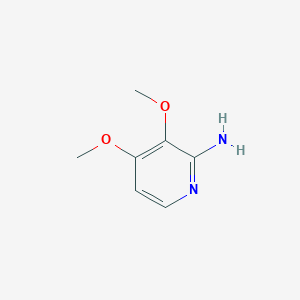![molecular formula C16H15ClN2O4 B13526433 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate is a chemical compound with the molecular formula C16H16ClN2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a carbamate linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate typically involves the reaction of 3-[(methoxycarbonyl)amino]phenol with 2-chloro-5-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Phenmedipham: A related carbamate compound used as a herbicide.
Desmedipham: Another carbamate herbicide with similar structural features.
Ethofumesate: A herbicide that shares some functional groups with the compound .
Uniqueness
3-[(Methoxycarbonyl)amino]phenyl N-(2-chloro-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15ClN2O4 |
|---|---|
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
[3-(methoxycarbonylamino)phenyl] N-(2-chloro-5-methylphenyl)carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-7-13(17)14(8-10)19-16(21)23-12-5-3-4-11(9-12)18-15(20)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
FSHHKRRGWFNQQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



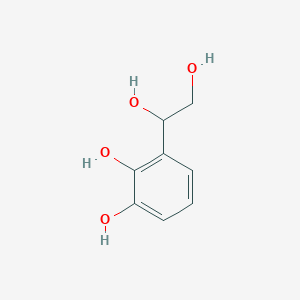

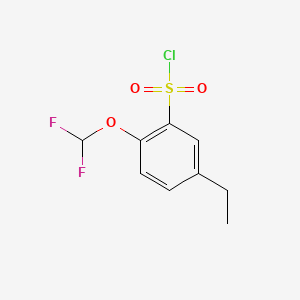

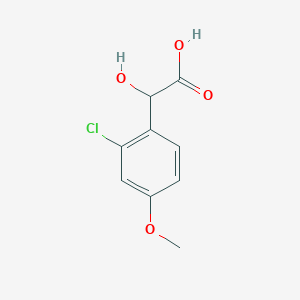
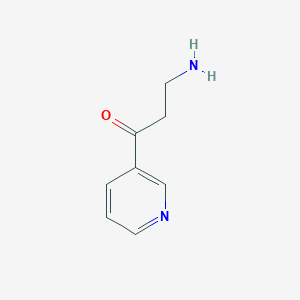
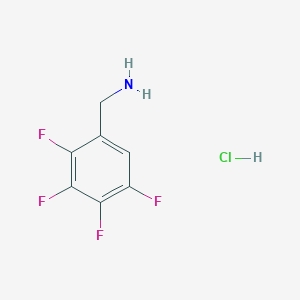
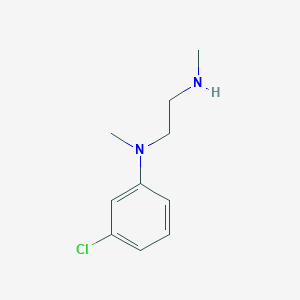
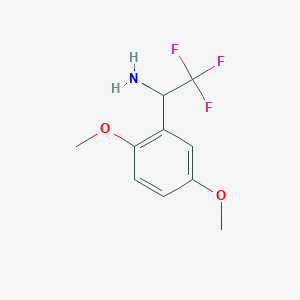
![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)
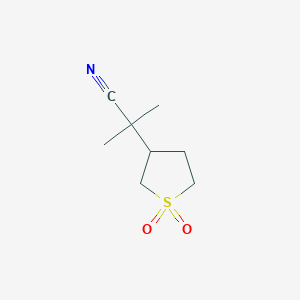
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
